Benzyl vinylcarbamate
Overview
Description
Benzyl vinylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Tertiary Alcohols
Benzyl vinylcarbamate has been used in the synthesis of tertiary alcohols through a process involving β-carbolithiation and N→C aryl migration. This method effectively results in a polarity-reversed nucleophilic β-alkylation-electrophilic α-arylation of an enol equivalent, demonstrating its utility in complex organic synthesis (Fournier & Clayden, 2012).
Functionalized β-amino Acids Production
In another application, this compound was alkylated with sodium benzyl acetoacetate in the presence of palladium (II) chloride, leading to the production of highly functionalized β-amido esters. These esters were then converted into relays for (±)-thienamycin, showcasing its role in the synthesis of complex amino acid derivatives (Wieber, Hegedus, Åkermark & Michalson, 1989).
Intramolecular Hydrofunctionalization of Allenes
Research has demonstrated the effective use of this compound in the intramolecular hydrofunctionalization of allenes. This process, catalyzed by Au(I), leads to the formation of various heterocycles, including piperidine and tetrahydrocarbazole derivatives, highlighting its versatility in catalysis (Zhang, Liu, Kinder, Han, Qian & Widenhoefer, 2006).
Improved Preparation Method
An improved method for the preparation of benzyl-N-vinyl carbamate has been developed. This method is more scalable and safer compared to traditional methods, indicating its practical applications in industrial and laboratory settings (Govindan, 2002).
Masked Vinylation Strategy
The masked vinylation strategy using this compound has been explored for the synthesis of C-vinylated amine, alcohol, or hydantoin. This approach avoids the use of reactive and volatile vinyl isocyanate as a starting material, providing a safer and more efficient method for synthesizing these compounds (Corbet, Matlock, Mas‐Roselló & Clayden, 2017).
Asymmetric Synthesis of Benzo[e]indolizidine
Benzyl N-vinylcarbamate has been used in chiral SPINOL-phosphoric acid-catalyzed three-component Povarov reactions, leading to the asymmetric synthesis of enantioenriched benzo[e]indolizidine. This demonstrates its application in the field of asymmetric synthesis and chiral chemistry (Huang, Xu, Chen, Wang & Lin, 2013).
Safety and Hazards
Benzyl-N-vinylcarbamate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
While specific future directions for Benzyl vinylcarbamate were not found in the search results, it is a valuable synthetic intermediate and can be readily polymerized to polyvinylamine derivatives . It has been used in the synthesis of β-lactam antibiotics and has potential applications in drug discovery and medicinal chemistry .
Biochemical Analysis
Properties
IUPAC Name |
benzyl N-ethenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQZFPEMRCQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448747 | |
Record name | benzyl vinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84713-20-2 | |
Record name | benzyl vinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-ethenylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzyl vinylcarbamate a valuable reagent in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing various complex molecules. Its utility stems from its ability to participate in a range of reactions, including:
Q2: Can you provide an example of how this compound has been used to synthesize a complex molecule?
A2: A study demonstrated the use of this compound in the synthesis of a relay compound for (±)-thienamycin, a potent antibiotic. [] The researchers utilized a palladium-catalyzed carboacylation reaction between this compound and sodium benzyl acetoacetate, followed by a carbonylation step, to construct a highly functionalized β-amido ester. This intermediate was then elaborated using conventional synthetic methods to afford the desired relay compound. This example highlights the potential of this compound as a valuable tool in the synthesis of complex molecules, particularly those with potential therapeutic applications.
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